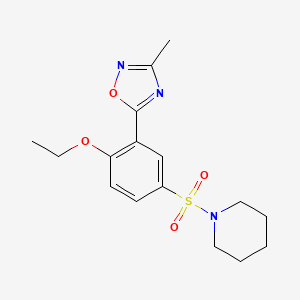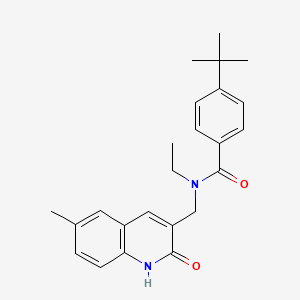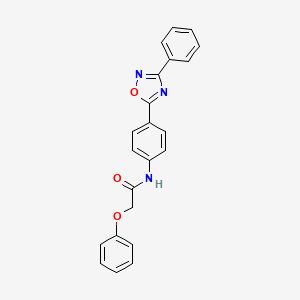
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to selectively target certain biological pathways and its potential as a tool for studying cellular processes. In
作用機序
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by selectively targeting certain biological pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a number of effects on cellular processes, including the regulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, this compound has been shown to have a number of effects on physiological processes, including the regulation of blood pressure and the modulation of immune function.
実験室実験の利点と制限
One of the primary advantages of using N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to selectively target certain biological pathways. This makes it a valuable tool for studying the mechanisms of action of various drugs and other compounds. Additionally, this compound can be synthesized with high purity and yield, making it easy to obtain for use in lab experiments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the concentration and dosage of this compound, which can make it challenging to obtain consistent results.
将来の方向性
There are a number of future directions for research on N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, future research could focus on the use of this compound in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. Finally, further investigation of the mechanism of action of this compound could lead to a better understanding of the cellular processes involved in the development and progression of these diseases.
合成法
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multistep process that includes the reaction of various reagents and solvents. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound can be synthesized with high purity and yield using established methods.
科学的研究の応用
N-((tetrahydrofuran-2-yl)methyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying cellular processes. Specifically, it has been used to study the role of certain proteins and pathways in the development and progression of diseases such as cancer and Alzheimer's disease. Additionally, this compound has been used to investigate the mechanisms of action of various drugs and other compounds.
特性
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-4-6-13(7-5-12)17-19-16(23-20-17)9-8-15(21)18-11-14-3-2-10-22-14/h4-7,14H,2-3,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHPPGGUEUVZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

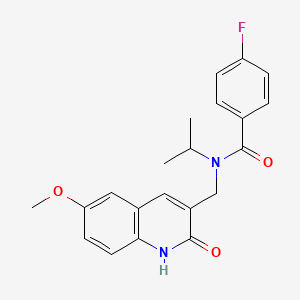
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
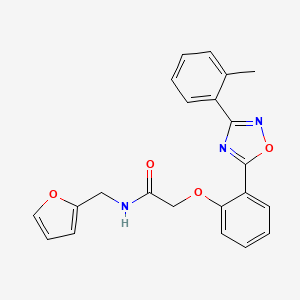
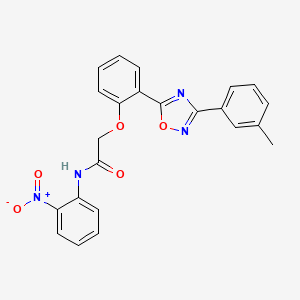
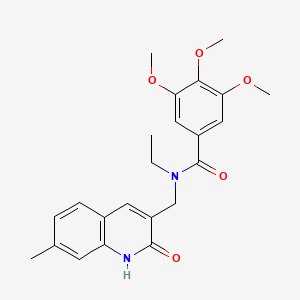
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)

